molecular formula C15H21N5O B2567655 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide CAS No. 2034558-30-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide

Cat. No.: B2567655
CAS No.: 2034558-30-8
M. Wt: 287.367
InChI Key: OGDPQDBVBBFOOZ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for the microwave-mediated reactions and automated systems for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain and the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of the triazolopyrimidine core with the cyclohexanecarboxamide moiety, which imparts distinct biological properties and reactivity.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h9-11,13H,1-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDPQDBVBBFOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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